2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-{5-Ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines a pyrido[2,3-d]pyrimidine core with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the furan moiety with the acetamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{5-Ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-{5-Ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Benzimidazole Derivatives: Used in various therapeutic applications, including antifungal and anticancer treatments
Uniqueness
What sets 2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide apart is its unique combination of a pyrido[2,3-d]pyrimidine core with a furan moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H22N4O5 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H22N4O5/c1-4-12-9-21-17-15(16(12)27-5-2)18(25)23(19(26)22(17)3)11-14(24)20-10-13-7-6-8-28-13/h6-9H,4-5,10-11H2,1-3H3,(H,20,24) |
InChI Key |
WGWLZNYOUXIRKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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